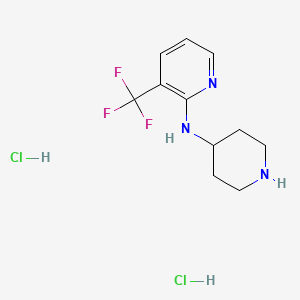

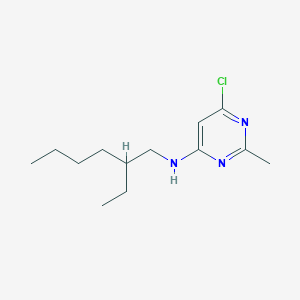

6-cloro-N-(2-etilhexil)-2-metilpirimidin-4-amina

Descripción general

Descripción

The compound “6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine” is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as the nucleotides cytosine and thymine in DNA .

Molecular Structure Analysis

The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The chlorine atom is attached to the 6-position of the ring, and the 2-ethylhexyl group is attached to the nitrogen at the 4-position .Chemical Reactions Analysis

As an amine, this compound could participate in typical amine reactions, such as acid-base reactions. The chlorine atom might make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of the amine group might give it basic properties .Aplicaciones Científicas De Investigación

Actividad Antifúngica

Este compuesto ha sido identificado en el análisis GC-MS de extractos libres de células que mostraron actividad antimicrobiana . Esto sugiere que podría usarse potencialmente en el desarrollo de tratamientos antifúngicos. El mecanismo exacto de su acción antifúngica no está claro y requeriría más investigación.

Agente de Biocontrol

El compuesto se ha asociado con bacterias endofíticas como Bacillus amyloliquefaciens y B. velezensis, las cuales se sabe que producen compuestos bioactivos que contribuyen al control biológico de varios fitopatógenos . Esto sugiere que podría usarse potencialmente como un agente de biocontrol en la agricultura.

Investigación Química

Como miembro de la familia de las pirimidinas, este compuesto, también conocido como CEHPA, es una molécula importante en la investigación científica debido a sus propiedades físicas y químicas únicas. Podría usarse potencialmente en varias reacciones y procesos químicos.

Mecanismo De Acción

Target of Action

, which suggests that it may interact with biological targets in a manner similar to other pyrimidine derivatives. For instance, some pyrimidine derivatives are known to target Mycobacterium tuberculosis .

Mode of Action

As a pyrimidine derivative, it may interact with its targets by binding to specific enzymes or receptors, thereby modulating their activity

Pharmacokinetics

. Therefore, it is not possible to provide a detailed outline of these properties at this time. Future research should aim to investigate these aspects to understand the compound’s bioavailability and its potential as a therapeutic agent.

Result of Action

As a member of the pyrimidine family, it may exert effects similar to other pyrimidine derivatives, which can include modulation of enzyme activity, alteration of cellular signaling pathways, or interference with nucleotide metabolism

Action Environment

. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity. Future research should aim to investigate these aspects to optimize the use of this compound in various applications.

Direcciones Futuras

Análisis Bioquímico

Cellular Effects

The effects of 6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate specific signaling pathways that are critical for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for metabolic processes. These interactions can influence metabolic flux and alter metabolite levels within the cell. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance .

Transport and Distribution

The transport and distribution of 6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas, influencing its distribution and activity within the cell .

Propiedades

IUPAC Name |

6-chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22ClN3/c1-4-6-7-11(5-2)9-15-13-8-12(14)16-10(3)17-13/h8,11H,4-7,9H2,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYODQPJLWJKISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1473936.png)

![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B1473937.png)

![1-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}ethan-1-one](/img/structure/B1473946.png)